molecular formula C34H52O5 B144761 Lantadene D CAS No. 132194-33-3

Lantadene D

Cat. No. B144761
M. Wt: 540.8 g/mol
InChI Key: JJOWBVSGDGLUKQ-SBFMVFAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lantadene D is a natural product that is found in the plant Lantana camara. It has been shown to have potential applications in the field of medicine due to its unique chemical structure and biological properties.

Mechanism Of Action

The mechanism of action of Lantadene D is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antiviral properties by inhibiting viral replication.

Biochemical And Physiological Effects

Lantadene D has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of certain genes that are involved in cancer progression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Lantadene D in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations is its low yield, which makes it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research on Lantadene D. One of the most promising areas is the development of new drugs that are based on the structure of Lantadene D. Another area of research is the investigation of the compound's potential applications in the treatment of viral infections. Additionally, the development of new synthesis methods for Lantadene D could lead to increased availability of the compound for research purposes.
Conclusion
In conclusion, Lantadene D is a natural product that has potential applications in the field of medicine. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Although the synthesis of Lantadene D is difficult, several methods have been developed to produce the compound in the laboratory. Further research in this area could lead to the development of new drugs and treatments for a variety of diseases.

Scientific Research Applications

Lantadene D has been the subject of extensive scientific research due to its potential applications in medicine. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

132194-33-3

Product Name

Lantadene D

Molecular Formula

C34H52O5

Molecular Weight

540.8 g/mol

IUPAC Name

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylpropanoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C34H52O5/c1-20(2)27(36)39-26-19-29(3,4)18-22-21-10-11-24-31(7)14-13-25(35)30(5,6)23(31)12-15-33(24,9)32(21,8)16-17-34(22,26)28(37)38/h10,20,22-24,26H,11-19H2,1-9H3,(H,37,38)/t22-,23-,24+,26+,31-,32+,33+,34-/m0/s1

InChI Key

JJOWBVSGDGLUKQ-SBFMVFAKSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C

SMILES

CC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C

Canonical SMILES

CC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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